![molecular formula C25H19N3O B11985015 2-(2-Naphthyl)-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 303060-51-7](/img/structure/B11985015.png)
2-(2-Naphthyl)-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Description
2-(2-Naphthyl)-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a useful research compound. Its molecular formula is C25H19N3O and its molecular weight is 377.4 g/mol. The purity is usually 95%.
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Biological Activity
2-(2-Naphthyl)-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and comparative data.
Chemical Structure and Properties
- Molecular Formula : C19H16N2O
- Molecular Weight : 288.35 g/mol
- IUPAC Name : this compound
The compound features a complex structure that allows for diverse interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cancer progression and microbial resistance. Its mechanism includes:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation.
- DNA Interaction : It may bind to DNA or interfere with DNA repair mechanisms, leading to apoptosis in cancer cells.
- Antimicrobial Activity : Preliminary studies suggest it has the potential to disrupt microbial cell walls or inhibit essential metabolic pathways in bacteria.
Antitumor Activity
Recent studies have demonstrated significant antitumor activity against various cancer cell lines. Notably:
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
- IC50 Values :
- A549: 6.26 ± 0.33 μM
- HCC827: 20.46 ± 8.63 μM
- NCI-H358: 16.00 ± 9.38 μM
The compound exhibited higher efficacy in 2D cell culture assays compared to 3D formats, indicating its potential as a lead compound for further development.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Test Organisms :
- Gram-negative: Escherichia coli
- Gram-positive: Staphylococcus aureus
- Methodology : Broth microdilution tests revealed that the compound possesses moderate antimicrobial activity with MIC values ranging from 15.62 µg/mL to 31.25 µg/mL against tested strains.
Case Studies
A study published in Cancer Letters examined the effects of this compound on prostate cancer models. The results indicated a reduction in tumor size and proliferation markers when administered alongside standard chemotherapy agents. The combination therapy showed enhanced efficacy compared to monotherapy.
Comparative Data Table
Property/Activity | Value/Observation |
---|---|
Molecular Weight | 288.35 g/mol |
Antitumor IC50 (A549) | 6.26 ± 0.33 μM |
Antitumor IC50 (HCC827) | 20.46 ± 8.63 μM |
Antimicrobial MIC (E. coli) | 15.62 µg/mL |
Antimicrobial MIC (S. aureus) | 31.25 µg/mL |
Properties
CAS No. |
303060-51-7 |
---|---|
Molecular Formula |
C25H19N3O |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
2-naphthalen-2-yl-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C25H19N3O/c1-2-6-19-15-20(10-9-17(19)5-1)22-16-23-21-7-3-4-8-24(21)29-25(28(23)27-22)18-11-13-26-14-12-18/h1-15,23,25H,16H2 |
InChI Key |
GMMXTGPWIQNKIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=CC5=CC=CC=C5C=C4)C6=CC=NC=C6 |
Origin of Product |
United States |
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